methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8691667
InChI: InChI=1S/C20H17BrO5/c1-12-16-8-7-15(25-11-13-3-5-14(21)6-4-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CC(=O)OC
Molecular Formula: C20H17BrO5
Molecular Weight: 417.2 g/mol

methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

CAS No.:

Cat. No.: VC8691667

Molecular Formula: C20H17BrO5

Molecular Weight: 417.2 g/mol

* For research use only. Not for human or veterinary use.

methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate -

Specification

Molecular Formula C20H17BrO5
Molecular Weight 417.2 g/mol
IUPAC Name methyl 2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Standard InChI InChI=1S/C20H17BrO5/c1-12-16-8-7-15(25-11-13-3-5-14(21)6-4-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3
Standard InChI Key DZKDNTSIYXOXHQ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CC(=O)OC
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CC(=O)OC

Introduction

Methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. It features a benzopyran ring system with a bromobenzyl ether at the 7-position and an acetate functional group. This compound is of interest due to its potential biological activities and applications in pharmaceutical research.

Synthesis

The synthesis of methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, including the formation of the chromen-2-one core and the introduction of the bromobenzyl ether and acetate groups. Modern techniques such as microwave-assisted synthesis may be employed to improve yields and reduce reaction times.

Comparison with Analogous Compounds

Several compounds share structural similarities with methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. For example:

Compound NameStructural FeaturesUnique Properties
8-Methyl-{7-[4-methylbenzyl]oxy}-4-phenylenedioneSimilar chromen core but different substitution patternDistinct chemical reactivity
6-Chloro-{7-(3-methylbenzyl)oxy}-4-phenylenedioneVariation in benzyl substitutionDifferent biological activity profile
6-Chloro-{7-(4-bromobenzyl)oxy}-4-phenylenedioneBromine instead of chlorine at benzyl positionAltered reactivity and potential applications

These comparisons highlight the unique properties of methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate due to its specific substitutions.

Characterization Techniques

The structure of synthesized compounds like methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator